Diethyl phosphate

Description

Diethylphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Diethyl hydrogen phosphate has been reported in Caenorhabditis elegans with data available.

Diethylphosphate is product of metabolism and of environmental degradation of Chlorpyrifos (CPF; a commonly used diethylphosphorothionate organophosphorus (OP) insecticide) and are routinely measured in urine as biomarkers of exposure. (A3200).

RN given refers to parent cpd

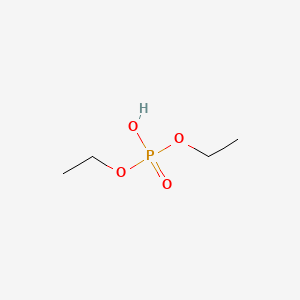

Structure

3D Structure

Properties

IUPAC Name |

diethyl hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O4P/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQFCFPECQILOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2870-30-6 (hydrochloride salt), 31636-06-3 (chromium(+3) salt) | |

| Record name | Diethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044699 | |

| Record name | Diethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless clear liquid; [MSDSonline], Solid | |

| Record name | Diethyl phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Diethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

598-02-7, 53397-17-4, 51501-07-6, 52932-96-4 | |

| Record name | Diethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598027 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC289395 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC289195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC8840 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8840 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphoric acid, diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0QQU4CAB7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diethylphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012209 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Diethyl Phosphate from Phosphorus Trichloride and Ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing diethyl phosphate, a significant compound in various chemical and pharmaceutical applications. The synthesis originates from fundamental starting materials, phosphorus trichloride and ethanol. It is crucial to note that this process is not a direct conversion but a multi-stage synthesis wherein diethyl phosphite is formed as a key intermediate. This document details the established experimental protocols for the synthesis of this intermediate and its subsequent conversion to the final product, this compound, through reliable and documented chemical transformations.

Part 1: Synthesis of Diethyl Phosphite from Phosphorus Trichloride and Ethanol

The initial reaction between phosphorus trichloride and ethanol does not directly yield this compound. Instead, it produces diethyl phosphite, also known as diethyl phosphonate, along with hydrogen chloride and ethyl chloride as byproducts. The overall reaction is as follows:

PCl₃ + 3 C₂H₅OH → (C₂H₅O)₂P(O)H + 2 HCl + C₂H₅Cl[1]

This compound exists predominantly in its phosphonate tautomeric form, which contains a reactive P-H bond, making it a versatile precursor for other organophosphorus compounds[1].

Experimental Protocols

Two primary methodologies are presented: a laboratory-scale preparation and an industrial-scale process.

1. Laboratory-Scale Protocol:

This method utilizes an inert solvent and controlled addition of phosphorus trichloride to manage the exothermic nature of the reaction.

-

Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.

-

Procedure:

-

Charge the flask with 75 mL of carbon tetrachloride and 82.8 g (1.8 mol) of absolute ethanol.

-

Under a nitrogen atmosphere and with continuous stirring, prepare a solution of 70.2 g (0.51 mol) of phosphorus trichloride in 50 mL of carbon tetrachloride and add it to the dropping funnel.

-

Add the phosphorus trichloride solution dropwise to the ethanol mixture over approximately 1.5 hours. The temperature will naturally rise during the addition.

-

After the addition is complete, heat the reaction mixture to 70°C for 1 hour. The solution will typically change from colorless to light yellow.

-

Remove the solvent (carbon tetrachloride) under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by vacuum distillation to yield pure diethyl phosphite.

-

2. Industrial-Scale Protocol:

This process is adapted for larger quantities and includes a neutralization step to remove acidic byproducts.

-

Reaction Setup: A glass-lined, stirred-tank reactor equipped for cooling is used.

-

Procedure:

-

Add anhydrous ethanol and benzene (as a solvent) to the reactor.

-

Cool the mixture to between 10°C and 20°C with stirring.

-

Add phosphorus trichloride dropwise over 1 hour, maintaining the temperature in the 10-20°C range.

-

After the addition is complete, continue to stir the mixture at this temperature for an additional hour.

-

Transfer the reaction mixture to a separate neutralization vessel.

-

Neutralize the mixture by bubbling ammonia gas through it while maintaining a temperature of 10-20°C, until the pH reaches 6-7. This will precipitate ammonium chloride.

-

Filter off the solid ammonium chloride.

-

Distill the filtrate first to remove the benzene solvent and then perform a second distillation under reduced pressure to isolate the O,O'-diethyl phosphite product.[2]

-

Data Presentation: Diethyl Phosphite Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

| PCl₃ (molar eq.) | 1 | 1 |

| Ethanol (molar eq.) | ~3.5 | 3 |

| Solvent | Carbon Tetrachloride | Benzene |

| Temperature | Initial ambient, then 70°C | 10-20°C |

| Reaction Time | ~2.5 hours | ~2 hours |

| Work-up | Distillation | Neutralization, Filtration, Distillation |

Part 2: Conversion of Diethyl Phosphite to this compound

With diethyl phosphite successfully synthesized, the next stage involves the transformation of its P-H bond into a P-OH group to form this compound ((C₂H₅O)₂P(O)OH). Two effective methods for this conversion are detailed below.

Method A: Atherton-Todd Reaction Followed by Hydrolysis

The Atherton-Todd reaction is a classic method for converting dialkyl phosphites into various phosphorus derivatives.[3][4] The reaction first produces a reactive diethyl chlorophosphate intermediate, which is subsequently hydrolyzed to yield the final product.

Step 2a: Synthesis of Diethyl Chlorophosphate

-

Reaction: (C₂H₅O)₂P(O)H + CCl₄ + Base → (C₂H₅O)₂P(O)Cl + CHCl₃ + Base·HCl

-

Reaction Setup: A three-necked flask is fitted with a stirrer, thermometer, and dropping funnel, and cooled in an ice bath.

-

Procedure:

-

Dissolve diethyl phosphite in an inert solvent such as dichloromethane.

-

Add a stoichiometric amount of a tertiary amine base, such as triethylamine.

-

Cool the solution to 0°C.

-

Add carbon tetrachloride dropwise with vigorous stirring, ensuring the temperature does not rise significantly.

-

Allow the reaction to stir for several hours at room temperature after the addition is complete. The triethylamine hydrochloride salt will precipitate.

-

Filter the mixture to remove the amine salt. The filtrate contains the diethyl chlorophosphate intermediate. This intermediate is often used directly in the next step without isolation due to its reactivity.[3]

-

Step 2b: Hydrolysis to this compound

-

Reaction: (C₂H₅O)₂P(O)Cl + H₂O → (C₂H₅O)₂P(O)OH + HCl

-

Procedure:

-

Carefully add the filtrate containing diethyl chlorophosphate to a stirred solution of water, maintaining a low temperature.

-

The hydrolysis reaction is typically rapid.

-

After the reaction is complete, the aqueous layer is separated.

-

The desired this compound can be extracted from the organic layer using an appropriate work-up procedure, which may involve solvent evaporation and further purification if necessary.

-

Method B: Direct Oxidation with Selenium Dioxide

A more direct and greener approach involves the oxidation of diethyl phosphite using selenium dioxide in an aqueous medium. This method simultaneously converts the phosphite to the phosphate while reducing selenium dioxide to selenium nanoparticles.[5]

-

Reaction: (C₂H₅O)₂P(O)H + SeO₂ + H₂O → (C₂H₅O)₂P(O)OH + Se + H₂O

-

Reaction Setup: A simple flask with a magnetic stirrer is sufficient.

-

Procedure:

-

Prepare a solution of selenium dioxide (0.5 mmol) in water (4.0 mL).

-

Add diethyl phosphite (1.0 mmol) to the solution at room temperature under an air atmosphere.

-

Stir the mixture. A red coloration will develop over approximately 3 hours, indicating the formation of selenium nanoparticles.

-

Continue stirring for a total of 12 hours to ensure complete reaction and facilitate nanoparticle aggregation.

-

The resulting mixture contains this compound in the aqueous phase. The solid selenium can be removed by filtration or centrifugation.

-

The product, this compound, can be isolated from the aqueous solution. In many cases, the yield is high (e.g., 90%) as determined by ³¹P NMR spectroscopy of the reaction mixture.[5]

-

Data Presentation: this compound Synthesis

| Parameter | Atherton-Todd Method | Selenium Dioxide Method |

| Starting Material | Diethyl Phosphite | Diethyl Phosphite |

| Key Reagents | CCl₄, Triethylamine, H₂O | SeO₂, H₂O |

| Solvent | Dichloromethane / Water | Water or Acetonitrile |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Key Intermediate | Diethyl Chlorophosphate | N/A (Direct Conversion) |

| Byproducts | CHCl₃, Triethylamine·HCl | Elemental Selenium |

Visualizations of Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic processes described.

References

- 1. Diethylphosphite - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]

- 4. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous conversion of dialkyl phosphites to dialkyl phosphoric acids and SeO2 to Se nanoparticles in water and their anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]

Diethyl Phosphate: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl phosphate (DEP), also known as diethyl hydrogen phosphate, is an organophosphorus compound with the chemical formula C4H11O4P.[1][2] It is a dialkyl phosphate characterized by two ethyl groups attached to a central phosphorus atom.[3][4][5] This document provides an in-depth overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. This compound is a significant metabolite of several organophosphate pesticides and its presence in urine is often used as a biomarker for exposure.[6][7] While these pesticides are not highly persistent, they can be more toxic to younger individuals, making even short-term exposure a concern.[7]

Chemical and Physical Properties

This compound is a colorless oil.[6] It is soluble in water and common organic solvents.[6] The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C4H11O4P | [1][2] |

| Molecular Weight | 154.10 g/mol | [3] |

| Boiling Point | 80 °C at 0.7 mm Hg | [6] |

| Density | 1.29 g/cm³ | [8] |

| Water Solubility | 44.1 g/L | [5] |

| pKa (Strongest Acidic) | 1.95 | [5] |

| logP | 0.41 - 0.45 | [5] |

| Appearance | Colorless oil | [6] |

Reactivity of this compound

Hydrolysis

The hydrolysis of organophosphates is a critical reaction, both environmentally and biologically. This compound can undergo hydrolysis, and the rate of this reaction is influenced by pH.[9] In alkaline conditions, the hydrolysis of similar compounds like p-nitrophenyl this compound has been studied using 31P NMR spectroscopy, revealing second-order kinetics.[10] The hydrolysis of phosphonates, a related class of compounds, is generally less sensitive to electronic effects compared to the hydrolysis of carboxylic esters.[9] The cleavage of the P-O bond is the typical outcome of both acid- and base-catalyzed hydrolysis.[9]

Phosphorylation Reactions

This compound itself is not typically used as a direct phosphorylating agent. However, its chlorinated derivative, diethyl chlorophosphate ((C2H5O)2P(O)Cl), is a common reagent for the phosphorylation of alcohols, converting them into the corresponding this compound esters.[11] This electrophilic compound is prepared by the chlorination of diethyl phosphite.[11] The reaction of diethyl chlorophosphate with an alcohol proceeds to form the phosphate ester and hydrochloric acid.[11]

Metabolic Significance

In biological systems, this compound is a metabolite of various organophosphate pesticides, such as chlorpyrifos.[3][6] The metabolism of these pesticides often involves hydrolysis, mediated by enzymes like paraoxonase (PON1), which can inactivate some organophosphates.[3] Chronic exposure to this compound has been shown in animal studies to potentially lead to thyroid-related hormone disorders.[6][12]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the use of diethyl chlorophosphate.[6] One cited synthesis route utilizes benzaldoxime with diethyl chlorophosphate to form a diethyl benzaldimino phosphate intermediate, which then decomposes to yield this compound and benzonitrile.[6] An alternative, though lower-yielding, method employs tert-butanol instead of benzaldoxime.[6] Another preparation starts from phosphorous trichloride and ethanol, followed by treatment with pyridine and CCl4.[6]

Detailed Protocol using Diethyl Chlorophosphate and Benzaldoxime:

-

Reaction Setup: In a suitable reaction vessel, dissolve benzaldoxime in an appropriate solvent.

-

Addition of Diethyl Chlorophosphate: Slowly add diethyl chlorophosphate to the solution while maintaining a controlled temperature.

-

Intermediate Formation: Allow the reaction to proceed to form the diethyl benzaldimino phosphate intermediate.

-

Decomposition: Heat the reaction mixture to facilitate the decomposition of the intermediate into this compound and benzonitrile.

-

Purification: Separate the this compound from benzonitrile and other byproducts, typically through distillation or chromatography.

Analysis of this compound by GC-MS/MS

The determination of this compound in biological samples like urine is crucial for monitoring exposure to organophosphate pesticides. A sensitive method for this analysis is gas chromatography-tandem mass spectrometry (GC-MS/MS) with negative ion chemical ionization.[13]

Experimental Workflow for Urine Analysis:

-

Sample Preparation: Lyophilize (freeze-dry) the urine sample to concentrate the analytes.

-

Derivatization: React the dried residue with a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) to make the this compound more volatile and suitable for GC analysis.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable column (e.g., HP-5) to separate the components of the mixture. The oven temperature is programmed to ensure proper elution.

-

MS/MS Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification using negative ion chemical ionization.[13] This technique provides high sensitivity and selectivity.[13]

-

Quantification: Compare the signal of the derivatized this compound to that of an internal standard to accurately determine its concentration in the original urine sample.

Safety and Handling

This compound is a combustible liquid that can cause severe skin burns and eye damage.[6] It is harmful if swallowed or in contact with skin.[6] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area to avoid breathing vapors or mists.[6] In case of contact, immediate and thorough washing is required.[6]

References

- 1. mzCloud – this compound [mzcloud.org]

- 2. diethyl hydrogen phosphate [webbook.nist.gov]

- 3. This compound | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 598-02-7 [chemicalbook.com]

- 5. Showing Compound Diethylphosphate (FDB028854) - FooDB [foodb.ca]

- 6. This compound - general description and application - Georganics [georganics.sk]

- 7. ewg.org [ewg.org]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Diethyl phosphorochloridate - Wikipedia [en.wikipedia.org]

- 12. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects - Analyst (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on Diethyl Phosphate as a Metabolite of Organophosphorus Pesticides

Introduction

Diethyl phosphate (DEP) is a dialkyl phosphate (DAP) and a primary metabolite of numerous organophosphorus (OP) pesticides.[1][2] Organophosphorus compounds are among the most widely used classes of pesticides in agriculture and residential settings globally.[1][3] Consequently, human exposure is widespread, and the measurement of their metabolites in biological samples is a critical tool for assessing this exposure. DEP, along with other DAPs, serves as a non-specific biomarker, indicating exposure to one or more parent OP compounds.[1][4] This guide provides a comprehensive technical overview of the formation, toxicological significance, and analytical methodologies related to this compound for researchers, scientists, and drug development professionals.

Formation of this compound from Organophosphorus Pesticides

The biotransformation of organophosphorus pesticides in the human body is a complex process primarily occurring in the liver, involving two main phases of metabolism.[5]

Phase I Metabolism: Bioactivation and Detoxification

Phase I reactions introduce or expose functional groups on the pesticide molecule, typically increasing its polarity. This phase involves both bioactivation, where a less toxic parent compound is converted into a more toxic metabolite, and detoxification.

-

Bioactivation: Many organophosphorothioate pesticides (containing a P=S bond) are not potent inhibitors of acetylcholinesterase (AChE) themselves. They undergo oxidative desulfuration, a reaction catalyzed by Cytochrome P450 (CYP) enzymes, which replaces the sulfur atom with an oxygen atom to form the highly toxic "oxon" analog (P=O).[5][6] This oxon form is a powerful AChE inhibitor.

-

Detoxification: The parent OP pesticide and its oxon metabolite can be detoxified through hydrolysis by various esterases, primarily paraoxonase-1 (PON1) and carboxylesterases (CE).[5][6][7] This hydrolysis cleaves the ester bond, yielding a dialkyl phosphate, such as this compound (DEP), and a leaving group.[8] These resulting metabolites are generally less toxic and more water-soluble, facilitating their elimination from the body.[5][8]

Phase II Metabolism: Conjugation and Excretion

In Phase II, the metabolites from Phase I are conjugated with endogenous molecules, such as glucuronic acid or glutathione, by enzymes like glutathione S-transferases (GSTs).[5][6] This process further increases their water solubility and facilitates their excretion, primarily through urine.[6]

Below is a diagram illustrating the general metabolic pathway of organophosphorus pesticides leading to the formation of this compound.

Toxicological Significance and Signaling Pathways

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of acute toxicity for most organophosphorus pesticides is the inhibition of acetylcholinesterase (AChE).[9] AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) at cholinergic synapses, terminating the nerve signal.[9]

The active oxon metabolites of OP pesticides phosphorylate a serine hydroxyl group in the active site of AChE, forming a stable, covalent bond.[6][9] This inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of muscarinic and nicotinic receptors.[9] This overstimulation disrupts the normal functioning of the central and peripheral nervous systems, leading to a range of symptoms from tremors and nausea to respiratory failure and death.[3][10]

Other Affected Signaling Pathways

Beyond direct AChE inhibition, exposure to organophosphorus compounds can disrupt other critical cellular signaling pathways, contributing to their broader toxicological profile. One of the key pathways affected is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

MAPK Signaling Pathway: OP pesticides can induce oxidative stress, which in turn activates MAPK subfamilies, including ERK, JNK, and p38-MAPK.[11] The dysregulation of these pathways is implicated in apoptosis (programmed cell death), inflammation, and neurotoxicity associated with OP exposure.[11][12] For instance, studies have shown that chlorpyrifos can induce neuronal damage by activating the p38-MAPK, JNK, and ERK signaling pathways.[11]

Direct Effects of this compound

While DEP is significantly less toxic than its parent oxon compounds, emerging research suggests it is not biologically inert.[2] Studies have indicated that chronic exposure to DEP may:

-

Act as an endocrine disruptor , potentially interfering with thyroid hormone regulation.[4][13]

-

Alter gut microbiota , leading to changes in the populations of opportunistic pathogens and butyrate-producing bacteria.[2]

-

Influence serum lipid levels , with high-dose exposure linked to a decrease in total triglycerides and LDL-cholesterol in animal models.[2]

These findings highlight that while DEP is a valuable biomarker of exposure, its own potential health effects warrant further investigation.[2]

Quantitative Data on this compound Exposure

Biomonitoring studies, such as the National Health and Nutrition Examination Survey (NHANES), provide valuable data on the exposure of the general population to organophosphorus pesticides by measuring urinary concentrations of DEP and other DAPs.

| Study/Population | Sample Size | Matrix | Geometric Mean (µg/L) | 95th Percentile (µg/L) | Key Findings |

| NHANES (1999-2000) [14] | 1,949 | Urine | 1.04 | 13 | DEP was detected in 71% of samples. Children aged 6-11 had significantly higher concentrations than adults. |

| EWG/Commonweal Study [15] | 9 | Urine | 2.47 ppb (2.47 µg/L) | - | DEP was found in 4 of the 9 people tested. |

| Agricultural Community (Mothers) [16] | - | Urine | Median: 28.5 nmol/L | Range: 1.7-596.5 nmol/L | Over 99.8% of mothers had detectable levels of diethyl phosphates. |

| Adults on Conventional vs. Organic Diet [17] | 13 | Urine | Conventional: ~0.042 µg/g creatinineOrganic: ~0.021 µg/g creatinine | - | Mean total diethyl DAP levels were halved after one week on an organic diet, though not statistically significant in this small sample. |

Experimental Protocols for DEP Analysis

The quantitative analysis of this compound in biological matrices, typically urine, requires sensitive and specific analytical methods due to the low concentrations often present. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques.

Protocol: Analysis of DEP in Urine by GC-MS

This protocol is a generalized example based on common procedures described in the literature.[18][19][20][21]

1. Sample Preparation and Extraction:

- Internal Standard Spiking: A known amount of a stable isotope-labeled internal standard (e.g., d10-DEP) is added to a measured volume of urine (e.g., 1-5 mL). This is crucial for accurate quantification by correcting for matrix effects and variations in recovery.[20]

- Azeotropic Distillation: The sample is dried to remove water, often under a stream of nitrogen with the addition of a solvent like isopropanol to form an azeotrope.[18][20]

- Solid-Phase Extraction (SPE) (Alternative): Alternatively, the sample can be passed through an SPE cartridge (e.g., styrene-divinyl benzene polymer) to extract the analytes from the urinary matrix and remove interfering substances.[19][21]

2. Derivatization:

- Since DEP is polar and non-volatile, it must be derivatized to a more volatile and thermally stable compound suitable for GC analysis.

- A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br) or benzyl bromide, which converts the acidic phosphate group to its corresponding ester.[18][21] The reaction is typically carried out in an organic solvent with a catalyst.

3. Cleanup:

- After derivatization, the sample is purified to remove excess derivatizing reagent and other impurities. This is often done using a silica or CN SPE column.[18][21] The purified extract is then concentrated to a final volume.

4. Instrumental Analysis (GC-MS):

- An aliquot of the final extract is injected into the gas chromatograph.

- Gas Chromatography (GC): The derivatized analytes are separated based on their boiling points and interaction with the stationary phase of a capillary column.

- Mass Spectrometry (MS): As the compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects and quantifies specific ions characteristic of the derivatized DEP and its internal standard. Tandem mass spectrometry (MS/MS) can be used for enhanced selectivity and sensitivity.[20]

5. Data Analysis and Quantification:

- The concentration of DEP in the original sample is calculated by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve prepared with known standards.

// Node definitions

start [label="Urine Sample Collection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

spike [label="Spike with Isotope-Labeled\nInternal Standard (e.g., d10-DEP)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

extract [label="Sample Extraction\n(Azeotropic Distillation or SPE)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

derivatize [label="Derivatization\n(e.g., with PFB-Br)", fillcolor="#FBBC05", fontcolor="#202124"];

cleanup [label="Cleanup\n(Solid-Phase Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

concentrate [label="Evaporation & Reconstitution", fillcolor="#4285F4", fontcolor="#FFFFFF"];

analyze [label="Analysis by GC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"];

quantify [label="Data Processing &\nQuantification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> spike;

spike -> extract;

extract -> derivatize;

derivatize -> cleanup;

cleanup -> concentrate;

concentrate -> analyze;

analyze -> quantify;

// Graph styling

graph [bgcolor="#FFFFFF", label="Analytical Workflow for DEP in Urine", fontcolor="#202124", fontsize=12];

node [color="#5F6368"];

edge [color="#5F6368"];

}

Conclusion

This compound is a critical biomarker for assessing human exposure to a wide array of organophosphorus pesticides. Its formation through metabolic detoxification pathways in the liver is well-characterized, and its subsequent excretion in urine allows for effective biomonitoring. While the primary toxicity of OP compounds stems from the AChE inhibition by their oxon metabolites, DEP itself may possess biological activity, particularly concerning endocrine function and gut health, which merits further investigation. Sensitive analytical methods, predominantly based on chromatography coupled with mass spectrometry, are essential for the accurate quantification of DEP in human samples. Continued research and monitoring are vital for understanding the full scope of public health risks associated with organophosphorus pesticide exposure and for evaluating the effectiveness of regulatory measures.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diethylphosphate (DEP) - Toxic Non-Metal Chemical Profile - Lab Results explained | HealthMatters.io [healthmatters.io]

- 4. Assessment of the endocrine-disrupting effects of this compound, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neptjournal.com [neptjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. Enzymatic detoxification of organophosphorus pesticides and related toxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organophosphates dysregulate dopamine signaling, glutamatergic neurotransmission, and induce neuronal injury markers in striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scirp.org [scirp.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Concentrations of dialkyl phosphate metabolites of organophosphorus pesticides in the U.S. population - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ewg.org [ewg.org]

- 16. Organophosphate pesticide levels in blood and urine of women and newborns living in an agricultural community - PMC [pmc.ncbi.nlm.nih.gov]

- 17. organicoperators.au [organicoperators.au]

- 18. Rapid and sensitive quantitative analysis of alkyl phosphates in urine after organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scispace.com [scispace.com]

Mechanism of Diethyl Phosphate Formation In Vivo: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethyl phosphate (DEP) is a primary metabolite of numerous organophosphorus (OP) compounds, including a wide range of pesticides and nerve agents. As a key biomarker of exposure, understanding the intricate mechanisms of its formation within a biological system is paramount for toxicology, drug development, and human health risk assessment. This technical guide provides a comprehensive overview of the in vivo pathways leading to DEP formation, detailing the enzymatic and non-enzymatic processes involved. It summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the complex biological pathways to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

Organophosphorus (OP) compounds are a class of organic chemicals containing phosphorus that are utilized extensively as pesticides, herbicides, and chemical warfare agents. Human exposure to these compounds is a significant public health concern. Following absorption, OPs undergo extensive metabolism, leading to the formation of various metabolites. Among the most common are the dialkyl phosphates (DAPs), with this compound (DEP) being a principal metabolite for OPs containing ethyl ester linkages. The presence of DEP in biological matrices, such as urine, is a reliable indicator of exposure to a range of OP compounds. This guide delves into the core mechanisms governing the transformation of parent OP compounds into DEP in vivo.

Primary Metabolic Pathways of this compound Formation

The in vivo formation of this compound is a complex process primarily mediated by three major enzyme families: Cytochrome P450 monooxygenases (CYPs), A-esterases (including paraoxonase-1), and Glutathione S-transferases (GSTs). The contribution of each pathway can vary depending on the specific organophosphate compound, the dose, and the species.

Cytochrome P450 (CYP) Mediated Metabolism

Cytochrome P450 enzymes, predominantly located in the liver, play a dual role in the metabolism of organophosphorus compounds, leading to either bioactivation or detoxification. The detoxification pathway, specifically through O-dealkylation, is a direct route to the formation of DEP.

-

O-deethylation: This process involves the oxidative removal of an ethyl group from the phosphate ester, directly yielding DEP. This is a crucial detoxification step as it reduces the reactivity of the parent compound. Several CYP isoforms, including CYP2B6, CYP2C19, and CYP3A4, have been implicated in the metabolism of various OPs.[1]

-

Desulfuration (Bioactivation): For phosphorothioate OPs (containing a P=S bond), CYPs can catalyze an oxidative desulfuration to their corresponding oxon (P=O) analogs. These oxons are often more potent inhibitors of acetylcholinesterase. The subsequent hydrolysis of these oxon intermediates by A-esterases is a major pathway for DEP formation.

-

Dearylation: CYPs can also cleave the ester bond linking the phosphate to the aromatic leaving group, a process known as dearylation. This detoxification reaction yields a dialkylthiophosphate (in the case of phosphorothioates) which can be further metabolized, or in some cases, can lead to the formation of DEP.[2]

A-Esterase (Paraoxonase-1) Mediated Hydrolysis

Paraoxonase-1 (PON1) is a calcium-dependent A-esterase synthesized in the liver and found in the plasma, primarily associated with high-density lipoproteins (HDLs). PON1 plays a critical role in the detoxification of organophosphate oxons.

-

Hydrolysis of Oxons: PON1 efficiently hydrolyzes the ester bond of the highly toxic oxon metabolites of OPs, such as paraoxon and diazoxon, to produce DEP and the corresponding leaving group.[1] This is a major detoxification pathway that prevents the accumulation of potent acetylcholinesterase inhibitors. The catalytic efficiency of PON1 is influenced by genetic polymorphisms, which can affect an individual's susceptibility to OP toxicity.

Glutathione S-Transferase (GST) Mediated Conjugation

Glutathione S-transferases are a family of enzymes that catalyze the conjugation of glutathione (GSH) to a wide variety of xenobiotics, including organophosphates. This conjugation is a key detoxification mechanism.

-

O-dealkylation: GSTs can directly mediate the O-dealkylation of organophosphates. In this reaction, the ethyl group is transferred from the phosphate to the sulfur atom of glutathione, resulting in the formation of S-ethylglutathione and DEP.[3]

-

Conjugation to the Leaving Group: GSTs can also conjugate glutathione to the leaving group of the organophosphate, leading to its detoxification. While this does not directly form DEP, it is an important parallel pathway in the overall metabolism of OPs.

Role of Gut Microbiota

The gut microbiome is increasingly recognized for its role in xenobiotic metabolism. Several studies suggest that gut bacteria can metabolize organophosphorus pesticides, potentially contributing to the formation of DEP in the gut environment.[4] This can occur prior to absorption into the systemic circulation and represents an important consideration in the overall toxicokinetics of OPs.

Quantitative Data on this compound Formation

The following tables summarize available quantitative data on the formation of DEP and the kinetics of the enzymes involved. It is important to note that kinetic parameters are often determined for the parent compound's overall metabolism rather than specifically for DEP formation.

Table 1: In Vivo Metabolite Distribution Following Oral Administration of Chlorpyrifos in Rats [5][6]

| Metabolite | Amount in Urine (µmol) |

| 3,5,6-trichloro-2-pyridinol (TCPy) | 22 ± 3 |

| Diethylthiophosphate (DETP) | 14 ± 2 |

| This compound (DEP) | 1.4 ± 0.7 |

Data are presented as mean ± S.D. following a 140 µmol/kg oral dose of chlorpyrifos.

Table 2: Kinetic Parameters for CYP450-Mediated Metabolism of Diazinon in Human Liver Microsomes [2]

| Metabolic Pathway | CYP Isoform | Km (µM) | Vmax (nmol/min/nmol P450) |

| Bioactivation (to Diazoxon) | CYP2C19 | 7.74 | 4.14 |

| Bioactivation (to Diazoxon) | CYP2B6 | 14.83 | 5.44 |

| Detoxification (to IMHP*) | CYP2C19 | 5.04 | 5.58 |

*2-isopropyl-4-methyl-6-hydroxypyrimidine. This detoxification pathway produces diethylthiophosphate, not directly DEP.

Table 3: Kinetic Parameters for PON1-Mediated Hydrolysis of Diazoxon in Human Plasma [7]

| PON1 Alloform | Km (mM) |

| PON1R192 | 0.27 |

| PON1Q192 | 0.52 |

*Hydrolysis of diazoxon by PON1 yields DEP and 2-isopropyl-4-methyl-6-hydroxypyrimidine.

Experimental Protocols

In Vitro Metabolism of Organophosphates using Liver Microsomes

This protocol is adapted from studies investigating the CYP-mediated metabolism of organophosphates.[8][9]

Objective: To determine the in vitro rate of formation of DEP from a parent organophosphate by liver microsomes.

Materials:

-

Rat or human liver microsomes

-

Organophosphate substrate (e.g., chlorpyrifos, diazinon)

-

HEPES buffer (50 µM, pH 7.4)

-

Magnesium chloride (MgCl2, 15 mM)

-

Ethylenediaminetetraacetic acid (EDTA, 1 mM)

-

NADPH (1 mM)

-

Acetonitrile (for reaction termination)

-

Internal standard for DEP

-

LC-MS/MS system

Procedure:

-

Prepare a microsomal incubation mixture containing liver microsomes (e.g., 1 mg/mL protein), HEPES buffer, MgCl2, and EDTA in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the organophosphate substrate at various concentrations.

-

Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

-

Centrifuge the samples to pellet the protein (e.g., 14,000 rpm for 10 minutes).

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Quantify the amount of DEP formed using a validated LC-MS/MS method.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Analysis of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure based on established methods for the analysis of dialkyl phosphates in urine.

Objective: To quantify the concentration of DEP in a urine sample.

Materials:

-

Urine sample

-

Internal standard (e.g., deuterated DEP)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Pentafluorobenzyl bromide (PFBBr) derivatizing agent

-

Potassium carbonate (K2CO3)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: To 1 mL of urine in a glass tube, add the internal standard. Acidify the urine with HCl to approximately pH 1. Add NaCl to saturate the solution.

-

Extraction: Extract the DEP from the urine by adding 5 mL of ethyl acetate and vortexing for 2 minutes. Centrifuge to separate the layers and transfer the upper organic layer to a clean tube. Repeat the extraction.

-

Derivatization: Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen. Add a solution of PFBBr in acetone and a catalytic amount of K2CO3. Seal the tube and heat at 60°C for 1 hour to form the pentafluorobenzyl ester of DEP.

-

Clean-up: After cooling, add hexane and water to the reaction mixture. Vortex and centrifuge. Transfer the upper hexane layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Analysis: Concentrate the final hexane extract to a small volume (e.g., 100 µL) and inject a portion into the GC-MS system.

-

Quantification: Monitor the characteristic ions for the derivatized DEP and the internal standard. Create a calibration curve using standards prepared in a similar manner to quantify the concentration of DEP in the original urine sample.

Visualizations of Pathways and Workflows

Caption: Major enzymatic pathways for the in vivo formation of this compound (DEP).

Caption: Experimental workflow for the analysis of DEP in urine by GC-MS.

Conclusion

The in vivo formation of this compound is a multifaceted process involving a consortium of enzymes primarily from the Cytochrome P450, Paraoxonase, and Glutathione S-transferase families, with a potential contribution from the gut microbiota. The relative importance of each pathway is dependent on the specific organophosphate precursor. A thorough understanding of these metabolic routes is critical for the accurate interpretation of biomonitoring data, the assessment of health risks associated with organophosphate exposure, and the development of novel therapeutic strategies for OP poisoning. Further research is warranted to fully elucidate the kinetic parameters for DEP formation from a wider range of OPs and to quantify the relative contributions of each metabolic pathway in humans.

References

- 1. Physiologically based kinetic modelling based prediction of in vivo rat and human acetylcholinesterase (AChE) inhibition upon exposure to diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Hepatic Cytochrome P450-Specific Metabolism of the Organophosphorus Pesticides Methyl Parathion and Diazinon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutathione S-transferase conjugation of organophosphorus pesticides yields S-phospho-, S-aryl-, and S-alkylglutathione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of this compound, a Non-Specific Metabolite of Organophosphorus Pesticides, on Serum Lipid, Hormones, Inflammation, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. Comparative pharmacokinetics of the organophosphorus insecticide chlorpyrifos and its major metabolites diethylphosphate, diethylthiophosphate and 3,5,6-trichloro-2-pyridinol in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Paraoxonase 1 (PON1) Status and Substrate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. In vitro rat hepatic and intestinal metabolism of the organophosphate pesticides chlorpyrifos and diazinon - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Effects of Diethyl Phosphate on the Endocrine System: An In-depth Technical Guide

Abstract

Diethyl phosphate (DEP), a primary metabolite of numerous organophosphate pesticides, is increasingly scrutinized for its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current state of research on the toxicological effects of DEP on the endocrine system. It synthesizes findings from in vivo and in silico studies, detailing the impact of DEP on the thyroid and steroidogenic pathways, and the hypothalamic-pituitary-adrenal (HPA) axis. This document includes detailed experimental protocols for key assays, quantitative data summaries, and visualizations of affected signaling pathways and experimental workflows to serve as a resource for the scientific community engaged in toxicology and drug development.

Introduction

Organophosphate pesticides are extensively used in agriculture, leading to widespread human exposure. These compounds are metabolized in the body to dialkyl phosphates (DAPs), with this compound (DEP) being one of the most frequently detected metabolites in human urine, serving as a biomarker of exposure[1][2]. While the neurotoxicity of parent organophosphate compounds is well-established, the specific endocrine-disrupting effects of their metabolites, such as DEP, are an area of growing concern and investigation[1][2]. This guide focuses on the direct effects of DEP on the endocrine system, independent of the parent pesticides.

Effects on the Thyroid System

Chronic exposure to DEP has been shown to disrupt thyroid hormone homeostasis, leading to potential hyperthyroidism. In vivo studies in adult male rats have demonstrated that DEP can cause significant alterations in serum levels of thyroid-related hormones and modulate the expression of genes crucial for thyroid hormone regulation in the liver[1][2].

In Vivo Evidence and Dose-Response Data

A key study involving chronic exposure of adult male rats to DEP revealed significant disturbances in thyroid hormone levels. These findings suggest that DEP may be a potential thyroid hormone-disrupting chemical[1][2].

| Parameter | Control Group | Low Dose DEP (0.08 mg/kg bw/day) | High Dose DEP (0.80 mg/kg bw/day) | p-value | Reference |

| Serum TSH (ng/mL) | 2.5 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 | < 0.05 | [2] |

| Serum Total T4 (ng/mL) | 50.2 ± 5.1 | 65.3 ± 6.8 | 72.1 ± 7.5 | < 0.05 | [2] |

| Serum Total T3 (ng/mL) | 0.8 ± 0.1 | 1.1 ± 0.2 | 1.3 ± 0.2 | < 0.05 | [2] |

| Serum Free T4 (pg/mL) | 15.1 ± 1.9 | 20.5 ± 2.5 | 23.8 ± 2.9 | < 0.05 | [2] |

| Serum Free T3 (pg/mL) | 3.2 ± 0.4 | 4.1 ± 0.5 | 4.8 ± 0.6 | < 0.05 | [2] |

Table 1: Effects of Chronic DEP Exposure on Serum Thyroid Hormone Levels in Male Rats. Data are presented as mean ± standard deviation.

Molecular Mechanisms and Signaling Pathways

In silico molecular docking studies have indicated that DEP can strongly interact with key proteins involved in thyroid hormone biosynthesis, transport, and metabolism[1][2]. These interactions can interfere with the production and signal regulation of thyroid hormones[1].

Figure 1: Proposed mechanism of DEP-induced thyroid disruption.

Effects on Steroidogenesis and Reproductive Hormones

DEP has been shown to affect steroidogenesis, with a notable impact on estradiol levels. While some studies in male rats did not find significant changes in sex hormone levels or sperm quality, others have reported an increase in serum estradiol[2].

In Vitro H295R Steroidogenesis Assay

The H295R cell line is an in vitro model used to assess the effects of chemicals on the production of steroid hormones.

-

Cell Culture: Human H295R adrenocortical carcinoma cells are cultured in a suitable medium supplemented with serum and maintained in a humidified incubator at 37°C and 5% CO2.

-

Exposure: Cells are seeded in 24-well plates and, after reaching appropriate confluency, are exposed to various concentrations of DEP (e.g., 0.1 to 100 µM) and controls (e.g., vehicle, forskolin as a positive control for induction, and prochloraz as a positive control for inhibition) for 48 hours.

-

Hormone Analysis: After exposure, the cell culture medium is collected. The concentrations of testosterone and estradiol are quantified using a validated LC-MS/MS method.

-

Cell Viability: Cell viability is assessed using a suitable assay (e.g., MTT or neutral red uptake) to ensure that observed effects on hormone production are not due to cytotoxicity.

Figure 2: Experimental workflow for the H295R steroidogenesis assay.

Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Recent studies have indicated that chronic DEP exposure can disrupt the HPA axis by interfering with nuclear receptors, specifically the glucocorticoid receptor (GR) and Nur77.

In Vivo Evidence of HPA Axis Disruption

Animal experiments have shown that chronic exposure to DEP significantly alters the serum levels of HPA axis hormones in adult male rats. This exposure also leads to the downregulation of target genes of the glucocorticoid receptor in the liver.

Molecular Mechanisms of HPA Axis Disruption

In vitro and in silico studies suggest that DEP can bind to the nuclear receptors GR and Nur77, thereby affecting their transcriptional activity. This interference can block the biosynthesis and secretion of adrenocorticotropic hormone (ACTH) and glucocorticoids. The antagonism between GR and Nur77 is a crucial mechanism for regulating gene transcription in both the endocrine and lymphoid systems.

Figure 3: DEP interference with the HPA axis signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Rodent Study

-

Animal Model: Adult male Sprague-Dawley rats (8 weeks old).

-

Housing: Animals are housed in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Dosing: DEP is dissolved in corn oil and administered daily via oral gavage for 90 days at doses of 0, 0.08, and 0.80 mg/kg body weight.

-

Sample Collection: At the end of the exposure period, animals are anesthetized, and blood is collected via cardiac puncture. Serum is separated by centrifugation and stored at -80°C until analysis. The liver and thyroid glands are excised, weighed, and either fixed in formalin for histology or snap-frozen in liquid nitrogen for gene expression analysis.

Hormone Analysis

-

Estradiol Measurement (ELISA): Serum estradiol concentrations are determined using a commercial enzyme-linked immunosorbent assay (ELISA) kit specific for rats, following the manufacturer's instructions. A standard competitive immunoassay protocol is typically used, where estradiol in the sample competes with a fixed amount of enzyme-labeled estradiol for binding to a limited number of antibody-coated wells. The absorbance is read at 450 nm, and concentrations are calculated based on a standard curve.

-

Thyroid Hormone Measurement (RIA): Serum concentrations of TSH, total T4, total T3, free T4, and free T3 are measured using specific radioimmunoassay (RIA) kits for rats, as per the manufacturer's protocols. This method involves the competition between radiolabeled and unlabeled hormones for binding to a specific antibody.

Gene Expression Analysis (RT-PCR)

-

RNA Extraction: Total RNA is extracted from frozen liver tissue using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

Real-Time PCR: Quantitative real-time PCR is performed using a thermal cycler with SYBR Green detection. The relative expression of target genes (e.g., Dio1, Ugt1a1, Ttr) is normalized to a stable housekeeping gene (e.g., GAPDH or β-actin). Primer sequences should be designed to be specific for the rat transcripts.

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| Dio1 | GCTGACCAACGAGTGTGTGTT | GTAGAAGGGCTCATCAGCAG |

| Ugt1a1 | GCTGGAAATCATGCCAGTGT | GCTCTTCGTTCTGAAGGGAA |

| Ttr | TGAAGCTGCGGTCTTGAATG | TCTGTCTGCCCTTCAGAGGA |

| GAPDH | GGCACAGTCAAGGCTGAGAATG | ATGGTGGTGAAGACGCCAGTA |

Table 2: Example Primer Sequences for Rat RT-PCR.

Analysis of DEP in Biological Samples (GC-MS/MS)

-

Sample Preparation (Urine): A urine sample (e.g., 1 mL) is lyophilized. The residue is derivatized with pentafluorobenzyl bromide (PFBBr) to improve volatility and detection.

-

Extraction: The derivatized DEP is extracted with an organic solvent (e.g., hexane).

-

GC-MS/MS Analysis: The extract is analyzed using a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) operating in negative chemical ionization mode. Quantification is achieved using an internal standard.

Logical Workflow for Endocrine Disruptor Assessment

The assessment of a chemical's potential to be an endocrine disruptor typically follows a tiered approach, integrating in silico, in vitro, and in vivo methods.

Figure 4: Tiered workflow for endocrine disruptor assessment.

Conclusion

The evidence presented in this technical guide indicates that this compound has the potential to act as an endocrine disruptor, primarily affecting the thyroid system and the HPA axis. The molecular mechanisms appear to involve direct interactions with key proteins and nuclear receptors in these signaling pathways. Further research is warranted to fully elucidate the dose-response relationships and the potential for adverse health outcomes in humans, particularly during sensitive developmental windows. The experimental protocols and workflows detailed herein provide a framework for researchers to conduct further investigations into the endocrine-disrupting properties of DEP and other environmental contaminants.

References

The Role of Diethyl Phosphate in Neurotoxicity: A Technical Guide for Researchers

Introduction

Diethyl phosphate (DEP) is a primary metabolite of numerous organophosphate (OP) pesticides and nerve agents. While often considered a biomarker of exposure, emerging research indicates that DEP and its related compounds, such as diethyl dithiophosphate (DEDTP), are not merely inert byproducts but may actively contribute to the neurotoxic effects associated with organophosphate poisoning. This technical guide provides an in-depth analysis of the role of DEP in neurotoxicity studies, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals working to understand and mitigate the neurotoxic effects of organophosphates.

Core Mechanisms of this compound-Associated Neurotoxicity

The neurotoxicity of this compound and its parent compounds is multifaceted, extending beyond the canonical mechanism of acetylcholinesterase (AChE) inhibition. Key pathways implicated in DEP-induced neurotoxicity include glutamatergic excitotoxicity, oxidative stress, and neuroinflammation.

Cholinesterase Inhibition

While DEP itself is a weak inhibitor of acetylcholinesterase, its parent organophosphates are potent inhibitors. The inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors and subsequent neurotoxic effects.

Glutamatergic System Disruption

Studies have shown that metabolites of organophosphates, such as diethyl dithiophosphate (DEDTP), can significantly impair glutamate transport in glial cells.[1][2] This impairment leads to an accumulation of glutamate in the synaptic cleft, causing overstimulation of glutamate receptors (e.g., NMDA and AMPA receptors) and resulting in excitotoxicity and neuronal cell death.[3]

Oxidative Stress

Organophosphate exposure is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[4][5] This oxidative imbalance can lead to damage of cellular components, including lipids, proteins, and DNA, contributing to neuronal dysfunction and apoptosis.

Neuroinflammation

Neuroinflammation is another critical component of organophosphate-induced neurotoxicity.[6][7] Activated microglia and astrocytes release pro-inflammatory cytokines and chemokines, creating a neurotoxic environment that can exacerbate neuronal damage.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the neurotoxic effects of this compound and related compounds.

Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound Analogs

| Compound | Target Enzyme | IC50 (µM) | Source |

| Salicylanilide diethyl phosphates | Eel Acetylcholinesterase (AChE) | 0.903 - 86.3 | [1] |

| Salicylanilide diethyl phosphates | Equine Butyrylcholinesterase (BChE) | Lower than AChE inhibition | [1] |

| Diethyl-3-cyano-1-p-tolylpropylphosphate | Acetylcholinesterase (AChE) | 9.61–53.74 | [9] |

| Diethyl-3-cyano-1-p-tolylpropylphosphate | Butyrylcholinesterase (BChE) | 5.96–23.35 | [9] |

Table 2: In Vitro Neurotoxicity of Diethyl Dithiophosphate (DEDTP) on Bergmann Glia Cells

| Endpoint | DEDTP Concentration (µM) | Incubation Time | Result | Source |

| Cell Viability | 0.1, 1, 5, 10 | 12h, 24h, 48h | Dose- and time-dependent decrease in viability | [10] |

| Glutamate Transport (GLAST) | 0.1 | 12h | Vmax: ↓, KM: no significant change | [11] |

| Glutamate Transport (GLAST) | 0.1 | 24h | Vmax: ↓, KM: no significant change | [11] |

Table 3: In Vivo Neurobehavioral Effects of Diisopropylfluorophosphate (DFP) in Rats

| Dose (mg/kg/day) | Duration | Behavioral Test | Outcome | Source |

| 0.25 | 14 days | Open Field | Disturbed spontaneous locomotion | [6] |

| 0.25 | 14 days | Morris Water Maze | Spatial learning and memory deficits | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-related neurotoxicity.

Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of diethyl dithiophosphate (DEDTP) on cultured Bergmann glia cells.

Protocol:

-

Cell Culture: Primary cultures of cerebellar Bergmann glial cells are prepared from 14-day-old chick embryos and grown to confluence in appropriate culture media.[10]

-

Treatment: Cells are treated with vehicle (e.g., DMSO) or increasing concentrations of DEDTP (e.g., 0.1, 1, 5, and 10 µM) for different time periods (e.g., 12, 24, or 48 hours).[10]

-

MTT Incubation: Following treatment, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent and incubated.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The optical density of the samples is measured at 570 nm using a plate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells.[10]

Glutamate Transport Assay

Objective: To measure the effect of DEDTP on glutamate transporter activity in Bergmann glia cells.

Protocol:

-

Cell Culture: Confluent Bergmann glia monolayers are prepared as described above.[10]

-

Pre-incubation: Cells are pre-incubated with a specific concentration of DEDTP (e.g., 0.1 µM) for various durations (e.g., 12 or 24 hours).[11]

-

Uptake Assay: The [3H]-D-Aspartate uptake assay is initiated by adding a solution containing radiolabeled D-aspartate and varying concentrations of unlabeled D-aspartate (for kinetic studies). The assay is typically performed for 30 minutes.[10][11]

-

Cell Lysis and Scintillation Counting: After the incubation period, cells are washed and lysed. The radioactivity in the cell lysates is measured using a scintillation counter.

-

Data Analysis: The rate of [3H]-D-Aspartate uptake is calculated and expressed as nmol/min/mg of protein. For kinetic analysis, Vmax and KM values are determined by non-linear regression.[11]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potential of this compound analogs on AChE activity.

Protocol:

-

Reagent Preparation: Prepare a phosphate buffer (pH 7.5), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide (ATChI).[12]

-

Reaction Mixture: In a cuvette or microplate well, combine the phosphate buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE enzyme solution to the reaction mixture.

-

Substrate Addition and Measurement: Initiate the reaction by adding the ATChI substrate. Immediately measure the absorbance at 412 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes).[12]

-

Data Analysis: Calculate the rate of the reaction from the change in absorbance over time. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, visualize the key signaling pathways and experimental workflows described in this guide.

Conclusion

The neurotoxic role of this compound and its related metabolites is a complex interplay of multiple pathological mechanisms. While acetylcholinesterase inhibition remains a primary initiating event for parent organophosphates, the subsequent disruption of the glutamatergic system, induction of oxidative stress, and promotion of neuroinflammation by metabolites like DEDTP significantly contribute to the overall neurotoxicity. A thorough understanding of these mechanisms, supported by detailed experimental protocols and quantitative data, is crucial for the development of effective therapeutic strategies to counteract the debilitating neurological consequences of organophosphate exposure. This guide provides a foundational resource for researchers dedicated to advancing this critical area of neurotoxicology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organophosphorus Compounds and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Neurotoxicity of Organophosphate Pesticides and Their Relation to Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Review of Experimental Evidence Linking Neurotoxic Organophosphorus Compounds and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glutamate transport, glutamine synthetase and phosphate-activated glutaminase in rat CNS white matter. A quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. The Evaluative Process: Part II. Integration of Toxicity and Exposure Information - Evaluating Chemical and Other Agent Exposures for Reproductive and Developmental Toxicity - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Transport of Diethyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl phosphate (DEP) is a significant metabolite of numerous organophosphate pesticides and is also used in various industrial applications. Its presence in the environment is of increasing concern due to its potential for widespread distribution and ecotoxicological effects. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental fate and transport of DEP. It summarizes key physicochemical properties and explores its behavior in soil, water, and air. Recognizing the scarcity of direct experimental data for DEP, this guide also details standardized experimental protocols from the Organisation for Economic Co-operation and Development (OECD) for determining crucial environmental parameters. Where experimental data is unavailable, estimations based on related compounds and established models are provided with clear caveats. This document aims to be a valuable resource for researchers and professionals in assessing the environmental risks associated with DEP and in guiding future research.

Introduction

This compound (DEP), with the chemical formula C₄H₁₁O₄P, is a dialkyl phosphate ester. It primarily enters the environment as a degradation product of widely used organophosphate (OP) insecticides such as chlorpyrifos, parathion, and diazinon. Given the extensive use of these parent compounds in agriculture, DEP is frequently detected in various environmental matrices, including soil, water, and air, as well as in biological samples, serving as a biomarker for OP exposure.[1] Understanding the environmental fate and transport of DEP is crucial for evaluating its potential risks to ecosystems and human health. This guide synthesizes available data on its physicochemical properties, degradation, mobility, and transport mechanisms.

Physicochemical Properties of this compound

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. A summary of the key properties of DEP is presented in Table 1.

| Property | Value | Source/Method |

| Molecular Formula | C₄H₁₁O₄P | [2] |

| Molecular Weight | 154.10 g/mol | [2] |

| Appearance | Colorless clear liquid | [2] |

| Melting Point | 6 °C | |

| Boiling Point | 200.3 ± 23.0 °C at 760 mmHg | |

| Water Solubility | 44.1 g/L (Predicted) | [3] |

| logP (Octanol-Water Partition Coefficient) | 0.41 (Predicted) | [3] |

| pKa (Strongest Acidic) | 1.95 (Predicted) | [3] |

Note: Many of the physicochemical properties for this compound are predicted values from computational models due to a lack of extensive experimental data in publicly accessible literature.

Environmental Fate and Transport

The environmental fate of DEP is determined by a combination of transport and transformation processes, which are discussed in the following sections for soil, water, and air compartments.

Fate and Transport in Soil

The soil compartment is a primary reservoir for DEP, originating from the degradation of organophosphate pesticides applied to crops. Its persistence and mobility in soil are influenced by biotic and abiotic degradation, as well as sorption processes.

Abiotic Degradation: Abiotic degradation of DEP in soil is expected to be limited, with hydrolysis being the most likely pathway. However, specific rate constants for DEP hydrolysis in soil are not readily available. The rate of hydrolysis is influenced by soil pH and temperature.